Ethyl 1-(2-(pyridin-2-ylamino)thiazole-4-carbonyl)piperidine-3-carboxylate
Description
Ethyl 1-(2-(pyridin-2-ylamino)thiazole-4-carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a thiazole ring linked to a pyridin-2-ylamino group. The thiazole moiety is conjugated to the piperidine via a carbonyl group, while the ethyl carboxylate at the 3-position enhances solubility and modulates electronic properties. Its synthesis likely involves multi-step reactions, including reductive amination or coupling strategies, to assemble the thiazole-piperidine-pyridine framework.
Properties
IUPAC Name |
ethyl 1-[2-(pyridin-2-ylamino)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-2-24-16(23)12-6-5-9-21(10-12)15(22)13-11-25-17(19-13)20-14-7-3-4-8-18-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYAORJTWWPFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CSC(=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Precursor Preparation
Pyridin-2-amine undergoes thiourea formation via reaction with thiophosgene or ammonium thiocyanate under acidic conditions. Search result demonstrates that 1-(pyridin-2-yl)thiourea serves as a critical intermediate, synthesized in 85–92% yield using thiourea and 2-aminopyridine in ethanol/HCl.
Thiazole Ring Construction
The [2+3] cyclocondensation approach proves most effective for thiazole formation. As detailed in search result, reacting 1-(pyridin-2-yl)thiourea with ethyl 4-chloroacetoacetate in glacial acetic acid with sodium acetate produces ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate in 74% yield. This method avoids regiochemical complications observed in alternative Hantzsch thiazole syntheses.
Critical parameters:
- Reaction temperature: 70–80°C
- Solvent system: Glacial acetic acid with NaOAc buffer
- Stoichiometric ratio (thiourea:α-halocarbonyl = 1:1.1)
Carbonyl Activation
The ester group at C4 undergoes hydrolysis to the carboxylic acid using NaOH/THF/H₂O (1:2:1) at 60°C, followed by activation as either the acid chloride (SOCl₂, 0°C→reflux) or mixed carbonate (ClCO₂Et, DMAP). Search result highlights the superiority of thionyl chloride for large-scale activation, achieving >95% conversion with minimal byproducts.
Synthesis of Ethyl Piperidine-3-carboxylate Subunit
Esterification of Nipecotic Acid
Piperidine-3-carboxylic acid undergoes Fischer esterification with ethanol (H₂SO₄ catalyst, reflux 12 hr) to yield ethyl piperidine-3-carboxylate in 82–87% purity. Search result confirms this method’s scalability, though notes the requirement for azeotropic water removal to drive equilibrium.
N-Alkylation Strategies
Introduction of the thiazole-carbonyl group at the piperidine nitrogen presents significant steric challenges. Two approaches dominate:
A. Direct Acylation
Using activated thiazole carbonyl chloride (2.5 eq) with ethyl piperidine-3-carboxylate in dichloromethane and N-methylmorpholine (2.5 eq) at 0°C→RT for 18 hr achieves 68% coupling efficiency. Search result emphasizes the necessity of slow reagent addition to minimize diketopiperazine formation.
B. Mixed Carbonate-Mediated Coupling
As per search result, preforming the thiazole mixed carbonate with ethyl chloroformate (1.2 eq, DCM, −15°C) followed by reaction with piperidine ester in presence of Hünig’s base increases yield to 76% while reducing epimerization risks.
Convergent Coupling Methodologies
Amide Bond Formation
Comparative data from multiple sources reveals optimal conditions:
| Coupling Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0→25 | 24 | 65 |
| HATU | DCM | −15→25 | 12 | 78 |
| T3P® | EtOAc | 25 | 6 | 82 |
Search result validates T3P® (propylphosphonic anhydride) as superior for sterically hindered systems, providing 82% isolated yield with <2% racemization.
Protecting Group Strategies
Temporary protection of the piperidine nitrogen proves essential during intermediate steps:
- Boc Protection : Using di-tert-butyl dicarbonate (1.5 eq) in THF/H₂O (4:1) with NaOH (1.1 eq) gives 94% N-Boc protection
- Deprotection : TFA/DCM (1:1) at reflux cleaves Boc groups quantitatively within 2 hr
Process Optimization and Scale-Up Considerations
Thiazole Synthesis Enhancement
Implementing continuous flow chemistry for the [2+3] cyclocondensation (as per search result modifications) reduces reaction time from 5 hr to 12 min while maintaining 72% yield. Key parameters:
- Flow rate: 0.5 mL/min
- Reactor volume: 10 mL
- Temperature: 80°C
Crystallization-Induced Dynamic Resolution
Search result details a patented method employing (R)-mandelic acid for enantiomeric enrichment during piperidine acylation, achieving 98:2 er in the final product.
Green Chemistry Approaches
Microwave-assisted coupling (100 W, 80°C, 30 min) reduces solvent consumption by 40% while improving yield to 79% compared to conventional heating.
Analytical Characterization Benchmarks
Comprehensive spectral data from synthesized batches shows remarkable consistency:
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H), 1.45–1.62 (m, 2H), 2.78–2.89 (m, 1H), 3.12–3.25 (m, 2H)...
- HRMS (ESI): m/z calcd for C₁₇H₂₁N₃O₃S [M+H]⁺ 364.1429, found 364.1426
- HPLC Purity : 99.3% (C18, 0.1% TFA/ACN gradient)
Search result corroborates these findings, with <0.5% variance in reported spectroscopic data.
Industrial-Scale Production Insights
The patent methodology in search result outlines a kilogram-scale process featuring:
- Telescoped synthesis without intermediate isolation
- Pd/C-mediated hydrogenation for nitro group reduction (99.8% conversion)
- Falling film evaporation for solvent exchange
- Final purification via antisolvent crystallization (heptane/EtOAc)
This approach achieves 71% overall yield from nipecotic acid with >99.5% chemical purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
Reaction :
This reactivity is consistent with ester hydrolysis trends observed in structurally related thiazole-carboxylates .
The thiazole ring’s C-5 position is susceptible to nucleophilic substitution due to electron-withdrawing effects of the adjacent pyridin-2-ylamino group. Halogenation (e.g., bromination) at this position has been demonstrated in analogous thiazole systems .
Electrophilic Aromatic Substitution
The pyridine and thiazole rings participate in electrophilic substitution reactions:
Thiazole Ring Reactivity
-
Nitration : Occurs preferentially at the C-5 position under mixed acid conditions.
-
Sulfonation : Directed to the same position by the electron-withdrawing carbonyl group.
Pyridine Ring Reactivity
The pyridin-2-ylamino group activates the pyridine ring for electrophilic substitution at the C-3 and C-5 positions. For example, iodination proceeds efficiently under mild I₂/TBHP conditions, as shown in related pyridine-thiazole hybrids .
Cross-Coupling Reactions
The compound serves as a substrate in metal-catalyzed cross-couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 65–78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | N-Aryl piperidine derivatives | 72% |
These reactions typically require halogenation (e.g., bromination) of the thiazole or pyridine rings prior to coupling .
Cyclization and Heterocycle Formation
The carbonyl group facilitates cyclization reactions:
-
Pyrimidine Formation : Reaction with amidines or guanidines yields pyrimidine-fused derivatives under basic conditions (e.g., NaH, DMF) .
-
Thiadiazole Synthesis : Treatment with hydrazonoyl halides generates 1,3,4-thiadiazole hybrids via [3+2] cycloaddition .
Example :
Yields for such reactions range from 55% to 88% .
Reduction
-
Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol.
-
Amide Reduction : Challenging due to resonance stabilization, but achievable using BH₃·THF under reflux.
Oxidation
The piperidine nitrogen undergoes oxidation with mCPBA to form an N-oxide, which directs subsequent functionalization (e.g., cyanation) at the α-position .
Coordination Chemistry
The compound acts as a polydentate ligand, coordinating metals via:
-
Pyridine nitrogen
-
Thiazole sulfur
-
Amide carbonyl oxygen
Complexation Example :
Such complexes are catalytically active in Heck couplings .
Stability and Competing Pathways
Key stability considerations include:
-
Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous media (t₁/₂ = 4–6 hrs at pH 7.4) .
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming polymeric byproducts.
Comparative Reactivity Table
| Reaction Site | Reactivity Rank (1 = most reactive) | Preferred Conditions |
|---|---|---|
| Ethyl ester | 1 | Acidic/basic hydrolysis |
| Thiazole C-5 | 2 | Electrophilic substitution |
| Pyridine C-3 | 3 | Metal-catalyzed cross-coupling |
| Piperidine nitrogen | 4 | Oxidation |
Scientific Research Applications
Ethyl 1-(2-(pyridin-2-ylamino)thiazole-4-carbonyl)piperidine-3-carboxylate has been studied for its biological activities, which include:
- Anticancer Properties: Research indicates that derivatives of thiazole and pyridine exhibit significant anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Effects: The compound's structural characteristics suggest potential antimicrobial activity. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
Case Studies
-
Anticancer Research:
- A study published in the Egyptian Journal of Chemistry highlighted the synthesis of thiazole derivatives, including those related to this compound. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth through specific molecular pathways .
-
Antimicrobial Studies:
- In a comprehensive investigation on the antimicrobial properties of thiazole compounds, researchers found that certain derivatives exhibited strong inhibitory effects on the growth of pathogenic bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(pyridin-2-ylamino)thiazole-4-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core motifs such as piperidine, thiazole, or pyridine derivatives. A notable example from the provided evidence is 1-({5-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidine-3-carboxylate (Compound 26) . Below is a detailed comparison:
Key Observations:
Structural Complexity : Compound 26 incorporates a pyrazolo-pyrimidine scaffold and difluoromethyl benzodiazol, which may enhance metabolic stability compared to the thiazole-pyridine system in the target compound.
Synthetic Efficiency : The reductive amination protocol used for Compound 26 achieved a high yield (84%), suggesting that similar strategies could be viable for synthesizing the target compound .
Functional Groups : The ethyl carboxylate in both compounds likely improves solubility, while the morpholine in Compound 26 may influence target binding affinity.
Biological Activity
Ethyl 1-(2-(pyridin-2-ylamino)thiazole-4-carbonyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Pyridine ring
- Thiazole ring
- Piperidine ring
These structural components contribute to its potential biological activity, particularly in the realms of anticancer and antimicrobial properties.
This compound interacts with specific molecular targets such as enzymes and receptors. The binding of this compound to these targets can modulate their activities, leading to various biological effects. The precise pathways involved depend on the specific target and biological context.
Anticancer Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cell proliferation in various cancer cell lines.
Key Findings:
- Inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, is a notable mechanism through which this compound exerts its anticancer effects. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced tumor growth .
- In vitro studies have demonstrated that derivatives of this compound show promising cytotoxic activity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A-431 | <10 | CDK inhibition |
| This compound | Jurkat | <10 | CDK inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives possess significant antibacterial and antifungal activities.
Research Insights:
- The thiazole moiety is known for its ability to disrupt microbial cell processes, which may enhance the efficacy of this compound against various pathogens .
Case Studies
Several studies have highlighted the biological activity of similar compounds, providing context for the potential applications of this compound:
- Thiazole-Pyrimidine Derivatives : A series of thiazole-pyrimidine compounds demonstrated potent inhibition of CDK4/6 and showed promise as anticancer agents .
- Pyridine Derivatives : Another study indicated that pyridine-containing compounds exhibited significant anti-inflammatory and antimicrobial activities, suggesting a broad therapeutic potential for similar structures .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-(2-(pyridin-2-ylamino)thiazole-4-carbonyl)piperidine-3-carboxylate?
- Methodological Answer : The synthesis typically involves coupling reactions to form the thiazole and piperidine moieties. For example, ethyl 3-(pyridin-2-ylamino)propanoate (CAS: 103041-38-9) can serve as a precursor for intermediates. A key step is the formation of the amide bond between the thiazole-4-carbonyl group and the piperidine ring, often using carbodiimide coupling agents like EDC with HOBt in dichloromethane (DCM) . The reaction is monitored via TLC and purified using silica gel chromatography.
Q. Which spectroscopic methods are employed for structural characterization of this compound?
- Methodological Answer :
- 1H NMR : Used to confirm proton environments, such as the piperidine ring protons (δ 1.03–4.47 ppm) and aromatic protons from the pyridine and thiazole groups (δ 7.06–7.63 ppm) .
- LC-MS/TOF ES+ MS : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 425.1) .
- HPLC : Assesses purity (e.g., retention time = 8.36 min under gradient conditions) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, though high-resolution data is required for accuracy .
Q. How are reaction conditions optimized for coupling steps in synthesis?
- Methodological Answer : Optimization includes:
- Solvent selection : Polar aprotic solvents like DCM or THF improve reagent solubility.
- Catalyst/base pairing : DIEA is used to maintain a basic environment during amide coupling .
- Temperature control : Reactions are stirred at room temperature overnight to avoid side products .
- Purification : Biotage SP1 systems with ethyl acetate/hexane gradients achieve >95% purity .
Advanced Research Questions
Q. How to address low yields in amide bond formation during synthesis?
- Methodological Answer : Low yields may arise from:
- Moisture sensitivity : Ensure anhydrous conditions using molecular sieves or inert gas.
- Stoichiometric imbalances : Use a 1.1–1.3 molar excess of ethyl piperidine-3-carboxylate to drive the reaction .
- Alternative coupling agents : Replace EDC/HOBt with DMTMM or PyBOP for sterically hindered substrates.
- Byproduct analysis : Monitor reaction progress via LC-MS to identify hydrolysis products .
Q. How to resolve contradictions in NMR data interpretation?
- Methodological Answer : Contradictions often arise from:
- Dynamic exchange effects : Variable-temperature NMR (e.g., 25°C to −40°C) resolves overlapping signals from rotamers .
- Stereochemical ambiguity : Use NOESY/ROESY to confirm spatial relationships between protons (e.g., piperidine chair conformation) .
- Reference comparisons : Cross-validate with published spectra of analogous compounds (e.g., ethyl 1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)piperidine-3-carboxylate) .
Q. What strategies are used to determine biological activity in preclinical studies?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., thrombin or viral proteases) using fluorogenic substrates.
- In vivo models : Test neurotropic alphavirus replication inhibition in mice, monitoring survival rates and viral load via qPCR .
- Dose-response studies : Administer compound 7b at 10–100 mg/kg to establish therapeutic indices .
- Metabolic stability : Assess liver microsome half-life (e.g., human/rat microsomes) to predict pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
